Etretinate-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Etretinate-d3 is a deuterium-labeled derivative of Etretinate, a second-generation retinoid. Retinoids are synthetic analogs of vitamin A and are known for their role in regulating cell proliferation, differentiation, and apoptosis. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Etretinate due to the presence of deuterium, which acts as a stable isotope tracer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Etretinate-d3 involves the incorporation of deuterium into the Etretinate molecule. This process typically starts with the synthesis of the deuterated precursor, followed by its conversion into this compound. The key steps include:

Deuteration of Precursors:

Esterification: The deuterated precursor undergoes esterification to form the final this compound compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. High-performance liquid chromatography (HPLC) is often used to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Etretinate-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Conversion of this compound to its oxidized forms.

Reduction: Reduction of this compound to its reduced forms.

Substitution: Substitution reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism Studies

Etretinate-d3 is primarily employed in research to study the pharmacokinetics and metabolism of etretinate. The stable isotope labeling facilitates precise tracking in various experimental contexts, allowing scientists to better understand drug interactions and metabolic pathways associated with retinoids. This is crucial for assessing safety profiles and therapeutic efficacy.

Cancer Research

Recent pre-clinical studies have shown that etretinate, and by extension this compound, may possess anti-cancer properties. These studies suggest that etretinate can induce differentiation of cancer cells and inhibit their proliferation. The ability to trace this compound in biological systems makes it a valuable tool for investigating these potential effects further, particularly in understanding its mechanisms of action related to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) which regulate gene expression involved in cell differentiation and proliferation.

Dermatological Applications

Given its origins as a treatment for psoriasis, this compound is also studied for its effects on skin conditions. The compound's interaction with nuclear receptors allows it to influence keratinocyte differentiation, which is critical in managing dermatological disorders characterized by abnormal cell growth. Research focusing on its anti-inflammatory properties could provide insights into new therapeutic strategies for skin diseases .

Drug Development and Testing

This compound serves as a reference standard in pharmaceutical testing and development. Its distinct labeling allows for the differentiation from unlabeled compounds during analysis, enhancing the accuracy of drug development processes. Studies involving this compound focus on its interactions with proteins involved in retinoid signaling pathways, providing essential data for developing new medications.

Case Study 1: Anti-Cancer Properties

In a study examining the effects of retinoids on cancer cells, this compound was utilized to trace its metabolic pathways within tumor models. The results indicated that this compound could effectively induce differentiation in specific cancer cell lines, leading to reduced proliferation rates. This suggests potential applications for this compound in developing targeted cancer therapies.

Case Study 2: Dermatological Efficacy

A clinical trial investigated the efficacy of this compound in patients with severe psoriasis. The trial monitored the compound's pharmacokinetics through blood samples analyzed via mass spectrometry, demonstrating that this compound maintained therapeutic levels while minimizing systemic side effects compared to traditional etretinate treatment.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Study of absorption, distribution, metabolism, and excretion | Enhanced tracking capabilities due to deuterium labeling |

| Cancer Research | Investigation of anti-cancer properties | Induces differentiation; inhibits proliferation in certain cancer cells |

| Dermatological Conditions | Evaluation of effects on skin diseases like psoriasis | Normalizes keratinocyte differentiation; potential anti-inflammatory effects |

| Drug Development | Reference standard for testing new retinoid compounds | Accurate differentiation from unlabeled compounds enhances testing reliability |

Mécanisme D'action

The mechanism of action of Etretinate-d3 is similar to that of Etretinate. It primarily acts by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the skin. This binding regulates the transcription of genes involved in cell differentiation and proliferation. The active metabolite, acitretin, is believed to normalize the growth cycle of skin cells by targeting these receptors .

Comparaison Avec Des Composés Similaires

Isotretinoin: Another retinoid used for severe acne treatment.

Acitretin: The active metabolite of Etretinate, used for similar dermatological conditions.

Tretinoin: A retinoid used for acne and acute promyelocytic leukemia.

Comparison:

Etretinate vs. Isotretinoin: Etretinate has a longer half-life and is more lipophilic compared to Isotretinoin, making it more suitable for chronic conditions.

Etretinate vs. Acitretin: Acitretin is the active metabolite of Etretinate and has a shorter half-life, reducing the risk of teratogenicity.

Etretinate vs. Tretinoin: Tretinoin is primarily used topically, whereas Etretinate is used systemically .

Etretinate-d3’s unique deuterium labeling makes it a valuable tool in scientific research, providing insights into the pharmacokinetics and metabolic pathways of retinoids.

Activité Biologique

Etretinate-d3 is a deuterium-labeled derivative of Etretinate, a second-generation retinoid primarily used in the treatment of severe psoriasis. The introduction of deuterium atoms enhances the compound's traceability in biological studies, allowing researchers to investigate its pharmacokinetics and metabolic pathways more effectively. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound retains the core structure of Etretinate, with three hydrogen atoms replaced by deuterium. This modification does not significantly alter its biological properties but allows for precise tracking in experimental settings. The chemical formula for Etretinate is C22H30O3 with a molecular weight of approximately 354.48 g/mol. The deuterated version, this compound, is critical for studies involving mass spectrometry and other analytical techniques.

This compound exhibits significant biological activity through its interaction with nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions regulate gene expression related to cell differentiation and proliferation, which are crucial in various physiological processes:

- Cell Differentiation : this compound promotes the maturation of keratinocytes, which is beneficial in treating skin conditions like psoriasis.

- Anti-inflammatory Effects : The compound reduces pro-inflammatory cytokines, contributing to its therapeutic efficacy in inflammatory skin diseases.

- Cancer Research : Preliminary studies suggest that this compound may induce differentiation in cancer cells and inhibit their proliferation, making it a candidate for cancer research.

Pharmacokinetics and Metabolism

The incorporation of deuterium in this compound allows researchers to study its absorption, distribution, metabolism, and excretion (ADME) more accurately. Studies have shown that:

- Increased Detection : The stable isotope labeling facilitates the detection of this compound in biological samples, enhancing our understanding of its pharmacokinetics.

- Metabolic Pathways : Research indicates that this compound follows similar metabolic pathways as its non-labeled counterpart, providing insights into how retinoids are processed in the body.

Case Studies

- Psoriasis Treatment : A clinical study involving patients with severe psoriasis demonstrated that treatment with Etretinate led to significant improvements in skin condition. While specific data on this compound is limited, its structural similarity suggests potential efficacy.

- Cancer Cell Lines : In vitro studies using cancer cell lines have shown that this compound can inhibit cell growth and induce apoptosis. This effect appears to be mediated through RAR/RXR signaling pathways.

Comparative Analysis

The following table summarizes the biological activities and characteristics of Etretinate and its derivative this compound:

| Feature | Etretinate | This compound |

|---|---|---|

| Chemical Structure | C22H30O3 | C22H27D3O3 |

| Molecular Weight | 354.48 g/mol | 357.48 g/mol |

| Mechanism of Action | Binds RARs and RXRs | Similar binding affinity |

| Therapeutic Use | Severe psoriasis | Research tool for ADME |

| Research Applications | Anti-cancer properties | Metabolic tracking |

Propriétés

IUPAC Name |

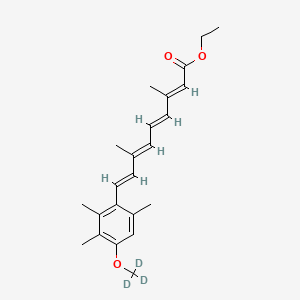

ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+/i7D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMNCQVAMBCHCO-ISBRFZOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.